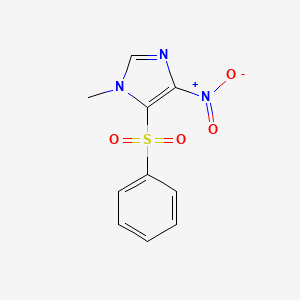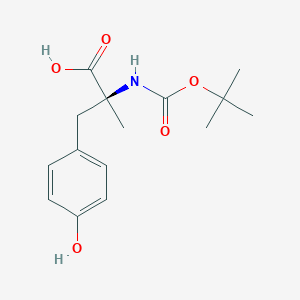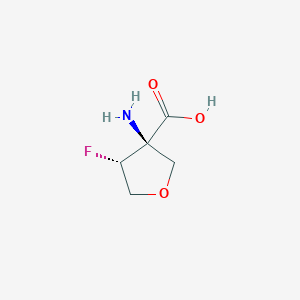![molecular formula C9H16N2O2 B12936172 Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)
Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound with significant pharmacological relevance. This compound features a bicyclic structure that includes a pyridine and a pyrazine ring, both of which are fully hydrogenated. The presence of a carboxylic acid functional group adds to its chemical versatility and potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient synthetic routes for Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves a one-pot synthesis. This method includes a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the desired compound . The reaction conditions typically involve the use of specific reagents and solvents, followed by purification steps to isolate the product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the one-pot synthesis approach offers a promising route for large-scale production. The simplicity and efficiency of this method make it suitable for industrial applications, potentially reducing costs and improving yield.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Useful for altering the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. It has been studied for its role as a 5-HT2C receptor agonist, which implicates it in the modulation of serotonin pathways . Additionally, it has shown potential as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: Shares a similar core structure but lacks the carboxylic acid group.
Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and functional groups.
Uniqueness
Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific combination of a fully hydrogenated bicyclic core and a carboxylic acid functional group. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)7-1-2-8-5-10-3-4-11(8)6-7/h7-8,10H,1-6H2,(H,12,13) |
InChI Key |
PHGQBJJEANGGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN2C1CNCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)



![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)


![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)

![[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12936133.png)

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)


